molecular formula C17H23NO3 B3057925 Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate CAS No. 864063-55-8

Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate

Cat. No.: B3057925
CAS No.: 864063-55-8
M. Wt: 289.4 g/mol
InChI Key: PEHNPGBXLRTQAM-UHFFFAOYSA-N
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Description

Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate is a bicyclic carbamate derivative widely utilized as a synthetic intermediate in pharmaceutical chemistry. Its structure features a bicyclo[2.2.2]octane core substituted with a hydroxymethyl group at the 4-position and a benzyl carbamate moiety at the 1-position.

Synthesis and Characterization:
The compound is synthesized via multi-step routes. For example, tert-butyl benzyl(4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate is oxidized using Dess-Martin periodinane to yield the corresponding formyl derivative, achieving a 48% yield after silica gel chromatography . The product is characterized by LC/MS (m/z: 346 [M+H]⁺) and NMR, confirming its structural integrity. Commercial sources (e.g., CymitQuimica, Synthonix) offer the compound in various quantities (50 mg to 5 g), priced between €582 and $3,840, depending on scale .

Properties

IUPAC Name

benzyl N-[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c19-13-16-6-9-17(10-7-16,11-8-16)18-15(20)21-12-14-4-2-1-3-5-14/h1-5,19H,6-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHNPGBXLRTQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CO)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70631047
Record name Benzyl [4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864063-55-8
Record name Benzyl [4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate typically involves the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate is being investigated for its potential therapeutic applications:

  • Drug Development : The compound's structure allows for modifications that can enhance its pharmacological properties. Research has focused on its ability to act as a prodrug or as a scaffold for developing new drugs targeting specific biological pathways.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

Case Study: Antimicrobial Testing

A study conducted on various derivatives of bicyclic compounds showed promising antimicrobial activity against several strains of bacteria, suggesting that benzyl carbamate derivatives could be further developed into effective antimicrobial agents .

Materials Science

The compound's unique bicyclic structure allows it to be used in materials science:

  • Polymer Chemistry : this compound can be utilized as a monomer in the synthesis of novel polymers with enhanced mechanical properties and thermal stability.

Table 1: Properties of Polymers Derived from Benzyl Carbamate

PropertyValue
Tensile StrengthHigh
Thermal StabilityExcellent
BiodegradabilityModerate

Chemical Synthesis

In synthetic chemistry, this compound serves as an intermediate:

  • Synthesis of Complex Molecules : It can be used as a building block in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Case Study: Synthesis Pathway

Research has demonstrated efficient synthetic pathways utilizing this compound as a key intermediate, leading to the development of novel bioactive compounds with potential therapeutic applications .

Mechanism of Action

The mechanism by which Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate .

Comparison with Similar Compounds

Carbamates with Bicyclo[2.2.2]octane Cores

Several analogs share the bicyclo[2.2.2]octane scaffold but differ in substituents and functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield Key Spectral Data (NMR/LCMS) Reference
Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate C₁₇H₂₃NO₄ 305.37 Hydroxymethyl, benzyl carbamate 92% (intermediate) LCMS: m/z 346 [M+H]⁺
(S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxoethyl)carbamate (14) C₁₆H₂₀N₂O₆ 336.34 Trioxabicyclo, oxoethyl Not specified ¹H NMR (CDCl₃): δ 4.95 (s, 1H)
Benzyl ((1S,2S)-2-(4-(benzyloxy)phenyl)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethyl)carbamate (17a) C₃₂H₃₅NO₇ 569.63 Benzyloxyaryl, hydroxy 98% LCMS: m/z 570 [M+H]⁺
4-((1R,2S)-2-amino-1-hydroxy-2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethyl)phenol (18) C₁₆H₂₂N₂O₅ 322.36 Amino, hydroxyaryl 99% ¹H NMR (CD₃OD): δ 6.73 (d, J=8.7 Hz)

Key Observations :

  • Substituent Effects: The presence of electron-withdrawing groups (e.g., oxo in compound 14) or bulky trioxabicyclo moieties (compounds 14, 17a) influences reactivity and solubility.
  • Synthetic Yields : Yields vary significantly. Compound 17a achieves 98% yield via Method E, whereas tert-butyl derivatives (e.g., ) show moderate yields (48%) due to oxidation challenges .
  • Biological Relevance : Compounds like 18 are explicitly linked to antibiotic activity (LpxC inhibition), though detailed bioactivity data for the target compound remains unspecified in the provided evidence .

Derivatives with Modified Bicyclo Rings

Amino- and Formyl-Substituted Analogs:

  • Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate: Features an aminomethyl group (MW: 302.41), enhancing nucleophilicity for further conjugation .
  • tert-Butyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate: A tert-butyl-protected analog (MW: 268.40) with improved stability, stored at 2–8°C .

Complex Heterocyclic Derivatives :

  • tert-Butyl benzyl(4-((5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydrazono)methyl)bicyclo[2.2.2]octan-1-yl)carbamate: Synthesized via multi-step protocols (84% yield), highlighting applications in kinase inhibitor development .

Biological Activity

Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate, with the molecular formula C17H23NO3 and a molecular weight of 289.37 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C17H23NO3
  • Molecular Weight : 289.37 g/mol
  • CAS Number : 864063-55-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as a modulator for certain receptors, impacting signaling pathways that regulate cell proliferation and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceBiological ActivityMethodologyKey Findings
Antitumor ActivityIn vitro assays on cancer cell linesInduced apoptosis in B16 melanoma cells with an IC50 of 0.093 ng/mL
Enzyme InhibitionEnzyme assaysSignificant inhibition of specific metabolic enzymes
Antioxidant ActivityDPPH radical scavenging assayExhibited notable antioxidant capacity

Case Study 1: Antitumor Effects

In a study conducted on B16 melanoma cells, this compound demonstrated significant cytotoxic effects, leading to apoptosis at low concentrations (IC50 = 0.093 ng/mL). This suggests its potential as an anticancer agent .

Case Study 2: Enzyme Interaction

Research focusing on enzyme kinetics revealed that the compound effectively inhibited enzymes involved in key metabolic pathways. This inhibition was quantified using standard enzyme assays, providing insight into its potential therapeutic applications in metabolic disorders .

Q & A

Q. What are the common synthetic routes for Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate, and what challenges arise during its preparation?

The synthesis typically involves functionalization of the bicyclo[2.2.2]octane core. Key steps include:

  • Protection/Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect amines during synthesis. For example, tert-butyl carbamate derivatives of bicyclo[2.2.2]octane are precursors for hydroxymethyl or carbamate modifications .
  • Hydroxymethyl Introduction : Acylation or oxidation of pre-functionalized bicyclo intermediates, followed by reduction to install the hydroxymethyl group.
  • Carbamate Formation : Reaction of the amine group on the bicyclo core with benzyl chloroformate under basic conditions (e.g., using triethylamine in THF) .
    Challenges : Steric hindrance from the rigid bicyclo structure may reduce reaction yields. Regioselectivity must be controlled to ensure functionalization at the 1- and 4-positions.

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclo framework and substituent positions. The hydroxymethyl proton (~δ 3.5–4.0 ppm) and carbamate carbonyl (δ ~155–160 ppm) are key signals .
  • X-ray Crystallography : Resolves stereochemical ambiguity in the bicyclo[2.2.2]octane core and verifies regioselectivity of functionalization .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ = 276.3 g/mol for C₁₅H₁₇NO₃) .

Q. What role does this compound play in medicinal chemistry research?

The rigid bicyclo scaffold and carbamate group make it a candidate for:

  • Drug Design : As a conformationally restricted scaffold for targeting enzymes or receptors requiring hydrophobic interactions .
  • Protecting Group : The benzyl carbamate can act as a temporary protecting group for amines in peptide synthesis, removable via hydrogenolysis .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and biological activity of this compound?

  • Stereoelectronic Effects : The equatorial vs. axial orientation of the hydroxymethyl group affects hydrogen-bonding capacity and solubility. Computational studies (e.g., DFT) predict preferred conformers .
  • Biological Relevance : Enantiomers may exhibit differential binding to chiral targets (e.g., proteases). Resolution via chiral HPLC or asymmetric synthesis (e.g., using Evans auxiliaries) is critical .

Q. What methodologies are used to study interactions between this compound and biological targets?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to immobilized proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target binding .
  • Molecular Dynamics Simulations : Predicts binding modes and stability of the bicyclo scaffold in hydrophobic protein pockets .

Q. How does the compound’s reactivity compare to other carbamate derivatives in nucleophilic substitution reactions?

  • Enhanced Stability : The bicyclo framework reduces ring strain, making the carbamate less prone to hydrolysis than linear analogs.
  • Regioselectivity : Nucleophiles preferentially attack the carbamate carbonyl due to steric shielding of the bicyclo core. Kinetic studies (e.g., using LC-MS to track reaction intermediates) are recommended .

Key Considerations for Researchers

  • Stereochemical Purity : Always verify enantiomeric excess (e.g., via chiral HPLC) to avoid confounding biological assay results .
  • Stability Testing : Monitor carbamate hydrolysis under physiological conditions (pH 7.4, 37°C) using UV-Vis spectroscopy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate
Reactant of Route 2
Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate

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